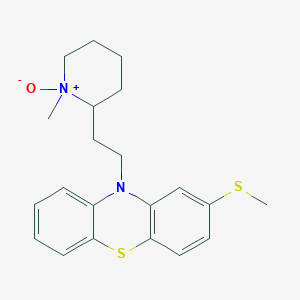
Thioridazine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioridazine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2OS2 and its molecular weight is 386.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1.1 Antimicrobial Activity
Thioridazine has demonstrated notable antimicrobial properties, which have not been fully exploited in clinical settings. Studies indicate that Thioridazine N-oxide retains some of these antimicrobial effects, suggesting potential applications in treating infections caused by resistant bacteria. For instance, a study highlighted its effectiveness against certain strains of bacteria that exhibit resistance to conventional antibiotics .
1.2 Reduction of hERG Activity
The modification of Thioridazine to form its N-oxide variant has been shown to significantly reduce its activity at the hERG ion channel, a common target associated with cardiac toxicity in drug development. This reduction is crucial as it allows for the retention of therapeutic benefits while minimizing adverse cardiac effects, making this compound a candidate for safer psychotropic medications .
Biochemical Mechanisms
2.1 Antioxidant Effects
Research indicates that this compound influences the antioxidant defense system in melanocytes. It has been observed to increase superoxide dismutase (SOD) activity while decreasing catalase (CAT) activity, indicating a complex interaction with oxidative stress pathways . The following table summarizes the effects on antioxidant enzyme activities at varying concentrations:
| Concentration (μM) | SOD Activity Change (%) | CAT Activity Change (%) |
|---|---|---|
| 0.1 | +12.5 | -9.0 |
| 0.25 | +23.9 | -12.3 |
| 1.0 | +33.1 | -14.4 |
| 2.5 | +52.6 | -21.9 |
These findings suggest that this compound may play a role in modulating oxidative stress responses, which could have implications for skin conditions like vitiligo where oxidative stress is a contributing factor .
Analytical Methods for Detection
3.1 Spectrophotometric Techniques
Recent advancements in analytical chemistry have led to the development of selective spectrophotometric methods for detecting Thioridazine and its derivatives, including this compound. These methods utilize oxidation reactions to quantify the compound effectively in various biological samples . The following table outlines key parameters for optimal assay conditions:
| Parameter | Optimal Value |
|---|---|
| Reaction Time | Variable |
| Concentration of Reagents | Standardized |
| Buffer pH | Acidic |
Case Studies
4.1 Clinical Observations
A notable case study examined patients treated with Thioridazine who exhibited unexpected antimicrobial effects during their treatment regimen. This prompted further investigation into the pharmacological profile of this compound, revealing its potential as an adjunct therapy for infections .
4.2 Laboratory Studies
Laboratory studies have demonstrated that this compound can enhance cellular antioxidant defenses while simultaneously inducing oxidative stress under certain conditions, highlighting its dual role as both a therapeutic agent and a potential source of side effects .
属性
CAS 编号 |
103827-30-1 |
|---|---|
分子式 |
C21H26N2OS2 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine |
InChI |
InChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
InChI 键 |
IDYOECPECKJFRF-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
规范 SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
同义词 |
thioridazine N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















